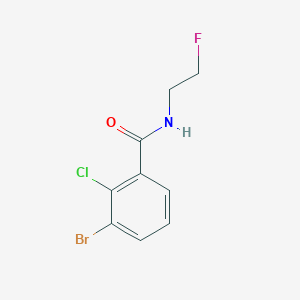
3-Bromo-2-chloro-N-(2-fluoroethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-N-(2-fluoroethyl)benzamide is a chemical compound characterized by its bromine, chlorine, and fluorine atoms attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-N-(2-fluoroethyl)benzamide typically involves multiple steps, starting with the bromination and chlorination of benzene derivatives
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of catalysts and controlled reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-N-(2-fluoroethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Converting the benzamide group to a carboxylic acid.
Reduction: Reducing the bromine and chlorine atoms to hydrogen atoms.
Substitution: Replacing the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Utilizing nucleophiles like sodium azide (NaN3) in polar aprotic solvents.
Major Products Formed:
Oxidation: 3-Bromo-2-chlorobenzoic acid.
Reduction: 3-Bromo-2-chloroethylbenzene.
Substitution: 3-Bromo-2-chloro-N-(2-azidoethyl)benzamide.
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-2-chloro-N-(2-fluoroethyl)benzamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to biologically active molecules allows it to be used as a probe in biochemical experiments.
Medicine: In the medical field, this compound is explored for its pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-Bromo-2-chloro-N-(2-fluoroethyl)benzamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
3-Bromo-2-fluorobenzonitrile
2-Bromo-3-fluoroaniline
(1-Bromo-2,2,2-trifluoroethyl)benzene
Uniqueness: 3-Bromo-2-chloro-N-(2-fluoroethyl)benzamide stands out due to its combination of halogen atoms and the presence of the fluorinated ethyl group. This unique structure imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-bromo-2-chloro-N-(2-fluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClFNO/c10-7-3-1-2-6(8(7)11)9(14)13-5-4-12/h1-3H,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHDWRJGKDSSBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)C(=O)NCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
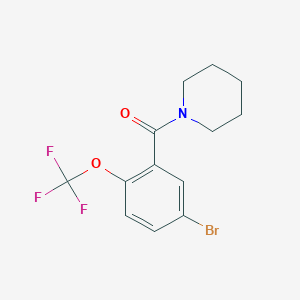
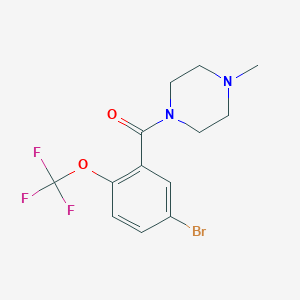
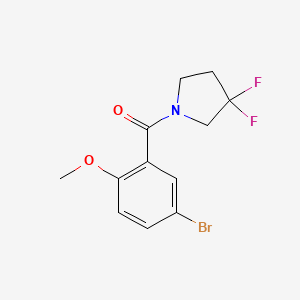
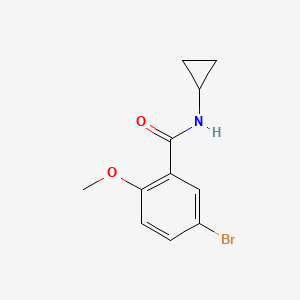


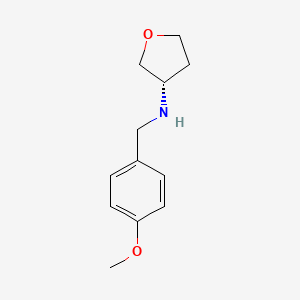
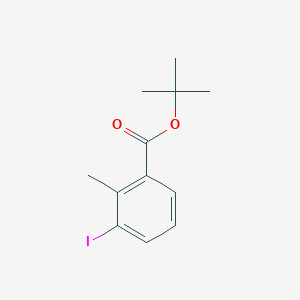
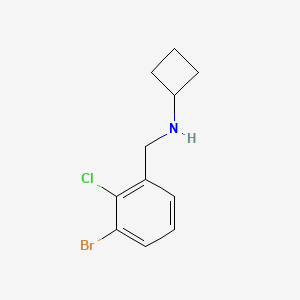
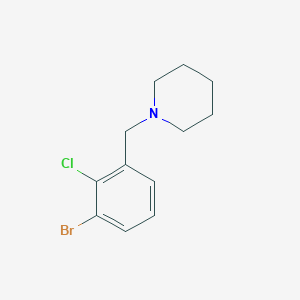
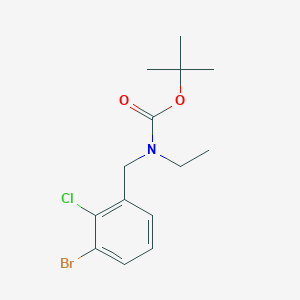
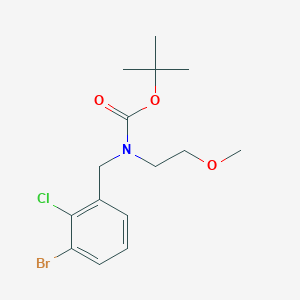

![6-Bromo-3-((2-(trimethylsilyl)ethoxy)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B8175431.png)
